DBeQ
Overview
Description
DBeQ, also known as JRF 12, is a selective, potent, reversible, and ATP-competitive p97 inhibitor . It has an IC50 value of 1.5 μM and 1.6 μM for p97 (wt) and p97 (C522A), respectively . DBeQ also inhibits Vps4 with an IC50 of 11.5 μM .
Synthesis Analysis
The synthesis of DBeQ involves the design, synthesis, and evaluation of novel DBeQ analogs as potential p97 inhibitors . The compound showed higher potency than known p97 inhibitors, DBeQ, and CB-5083 .
Molecular Structure Analysis
The molecular structure of DBeQ comprises three domains: an N-terminal domain that recruits adaptors/substrate specificity factors, followed by two ATPase domains, D1 and D2 . The structure suggests significant differences in the ATP binding pockets among the AAA ATPases with or without ligand .
Scientific Research Applications
1. Application in Cancer Research
- Summary of the Application: DBeQ has been used in the study of potential p97 inhibitors for managing cancer metastasis and tackling anticancer drug resistance .
- Methods of Application: In the study, eight novel DBeQ analogs were designed, synthesized, and evaluated as potential p97 inhibitors both in vivo and in vitro .
- Results: Compounds 6 and 7 showed higher potency than the known p97 inhibitors, DBeQ and CB-5083 . The IC50 of compounds 4–6 against HCT116, RPMI-8226, and s180 proliferation were 0.24–6.9 µM with comparable potency as DBeQ . In vivo studies using the s180 xenograft model demonstrated that compound 6 inhibited tumor growth, led to a significant reduction of p97 concentration in the serum and tumor, and indicated non-toxicity on the body weight and organ-to-brain weight ratios except for the spleen at the dose of 90 μmol/kg/day for 10 days .
2. Application in Protein Clearance Pathways
- Summary of the Application: DBeQ has been identified as a selective, potent, reversible, and ATP-competitive p97 inhibitor. It blocks multiple processes that have been shown by RNAi to depend on p97, including degradation of ubiquitin fusion degradation and endoplasmic reticulum-associated degradation pathway reporters .
- Methods of Application: A high-throughput screen was carried out to identify inhibitors of p97 ATPase activity .
- Results: DBeQ potently inhibits cancer cell growth and is more rapid than a proteasome inhibitor at mobilizing the executioner caspases-3 and -7 .
3. Application in Ubiquitin-Fusion Degradation (UFD) Pathway
- Summary of the Application: DBeQ is a potent and specific inhibitor of ATPase p97, an integral component of the ubiquitin-fusion degradation (UFD) pathway .
- Methods of Application: DBeQ was used to study the effects on in vivo ubiquitination and protein dislocation by live cell imaging .
- Results: DBeQ inhibits the degradation of ubiquitinated proteins, the endoplasmic reticulum-associated degradation pathway, and autophagosome maturation .
4. Application in Autophagy
- Summary of the Application: DBeQ has been shown to block multiple processes that depend on p97, including autophagosome maturation .
- Methods of Application: A high-throughput screen was carried out to identify inhibitors of p97 ATPase activity .
- Results: DBeQ potently inhibits cancer cell growth and is more rapid than a proteasome inhibitor at mobilizing the executioner caspases-3 and -7 .
5. Application in Cell Cycle Control
- Summary of the Application: Protein p97, which can be inhibited by DBeQ, is involved in various cellular activities, including cell cycle control .
- Methods of Application: In the study, eight novel DBeQ analogs were designed, synthesized, and evaluated as potential p97 inhibitors both in vivo and in vitro .
- Results: Compounds 6 and 7 showed higher potency than the known p97 inhibitors, DBeQ and CB-5083 . Western blots showed elevated levels of SQSTM/p62, ATF-4, and NF-κB in HCT116 cells with the treatment of compounds 4–7, confirming their role in inhibiting the p97 signaling pathway in cells .
6. Application in NF-κB Activation
- Summary of the Application: Protein p97, which can be inhibited by DBeQ, is involved in various cellular activities, including NF-κB activation .
- Methods of Application: In the study, eight novel DBeQ analogs were designed, synthesized, and evaluated as potential p97 inhibitors both in vivo and in vitro .
- Results: Compounds 6 and 7 showed higher potency than the known p97 inhibitors, DBeQ and CB-5083 . Western blots showed elevated levels of SQSTM/p62, ATF-4, and NF-κB in HCT116 cells with the treatment of compounds 4–7, confirming their role in inhibiting the p97 signaling pathway in cells .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-N,4-N-dibenzylquinazoline-2,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4/c1-3-9-17(10-4-1)15-23-21-19-13-7-8-14-20(19)25-22(26-21)24-16-18-11-5-2-6-12-18/h1-14H,15-16H2,(H2,23,24,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAIMUUJJAJBPCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC(=NC3=CC=CC=C32)NCC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3040936 | |
Record name | N2,N4-Dibenzylquinazoline-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3040936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N2,N4-dibenzylquinazoline-2,4-diamine | |
CAS RN |
177355-84-9 | |
Record name | N2,N4-Dibenzylquinazoline-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3040936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 177355-84-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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